L-Menthyl D-Lactate

Description

Chirality and Stereochemistry of Lactate (B86563) Esters

Chirality is a fundamental concept in stereochemistry, referring to a molecule's property of being non-superimposable on its mirror image. solubilityofthings.com This is a common feature in organic molecules, especially those with a chiral center—typically a carbon atom bonded to four different substituents. solubilityofthings.comquora.com Lactate esters, as a class of compounds, often exhibit chirality due to the presence of at least one asymmetric carbon atom inherited from lactic acid. quora.com This chirality is critical as different stereoisomers can have distinct physical and biological properties. solubilityofthings.comxhlactics.com

Lactic acid (2-hydroxypropanoic acid) is a chiral molecule that exists in two enantiomeric forms: D-lactic acid and L-lactic acid. solubilityofthings.comquora.com These molecules are mirror images of each other and are distinguished by the "D" (dextrorotatory) and "L" (levorotatory) prefixes, which indicate the direction they rotate plane-polarized light. xhlactics.com The second carbon atom in the lactic acid molecule is a chiral center, as it is bonded to four different groups: a hydrogen atom, a carboxyl group, a hydroxyl group, and a methyl group. quora.com

While they share similar physical and chemical properties, their biological roles and metabolic pathways can differ significantly. researchgate.net L-lactic acid is the primary form produced and metabolized by the human body, playing a key role in anaerobic respiration. solubilityofthings.comxhlactics.com D-lactic acid is less common in human metabolism and is primarily produced by certain bacteria during fermentation. xhlactics.comnih.gov

| Property | D-Lactic Acid | L-Lactic Acid |

|---|---|---|

| Alternate Names | (R)-(-)-Lactic acid, D(-)-Lactic acid. nih.gov | (S)-(+)-Lactic acid, L(+)-Lactic acid. nih.gov |

| Primary Source | Produced by certain bacteria during fermentation. xhlactics.comresearchgate.net | Produced in the human body during anaerobic respiration and by bacterial fermentation. xhlactics.comresearchgate.net |

| Human Metabolism | Metabolized at a slower rate. xhlactics.com | Efficiently metabolized and serves as an energy source. xhlactics.com |

| Industrial Production | Can be produced via fermentation using specific bacterial strains. xhlactics.comresearchgate.net | The most commercially available form, typically produced via fermentation. nih.gov |

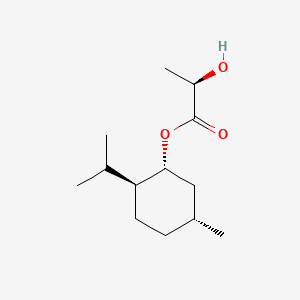

L-Menthyl D-Lactate is a diastereomer, a type of stereoisomer that is not a mirror image of another. It is formed from the reaction of two specific chiral molecules: L-menthol (B7771125) and D-lactic acid. google.com The resulting ester, this compound, possesses four chiral centers, contributing to its specific three-dimensional structure. google.com

The precise stereochemical configuration is defined by its IUPAC name: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-2-hydroxypropanoate. nih.govscimplify.com This nomenclature specifies the absolute configuration at each chiral center:

(1R, 2S, 5R) refers to the stereochemistry of the L-menthol portion of the molecule.

(2R) refers to the stereochemistry of the D-lactic acid portion.

This specific combination of stereoisomers determines the compound's unique properties. The synthesis process involves the direct esterification of these two starting materials. echemi.comgoogle.com

Classification as a Lactate Ester Derivative

Chemically, this compound is classified as an ester. kraftchemical.com Specifically, it is a lactate ester, meaning it is a derivative of lactic acid where the hydrogen of the carboxyl group has been replaced by an alkyl or aryl group—in this case, a menthyl group. scimplify.comatamanchemicals.com The formation of this compound occurs through an esterification reaction between the carboxyl group (-COOH) of D-lactic acid and the hydroxyl group (-OH) of L-menthol. echemi.com This reaction creates an ester linkage (-COO-), which connects the two parent molecules. kraftchemical.com As a derivative of both menthol (B31143) and lactic acid, it combines structural features from both precursors. atamanchemicals.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 59259-38-0 | nih.govatamanchemicals.com |

| Molecular Formula | C₁₃H₂₄O₃ | nih.govnist.gov |

| Molecular Weight | 228.33 g/mol | nih.gov |

| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-2-hydroxypropanoate | nih.govscimplify.com |

| Appearance | White, crystalline solid with a faint minty odor | echemi.com |

| Melting Point | ~40-47 °C | echemi.comsigmaaldrich.com |

| Boiling Point | ~304.0 °C at 760 mmHg | echemi.com |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | cymitquimica.comechemi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10-,11+,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-WISYIIOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H](C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315646 | |

| Record name | l-Menthyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59259-38-0 | |

| Record name | l-Menthyl D-lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59259-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropanoic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059259380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL D-LACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFS8QYW6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Pathways of L Menthyl D Lactate

Direct Esterification Approaches

The most straightforward method for synthesizing menthyl lactate (B86563) is the direct esterification of its constituent molecules, menthol (B31143) and lactic acid. google.com This approach, while simple in principle, involves challenges related to yield and purity, which have led to process refinements.

Esterification of Lactic Acid with Menthol

Direct esterification involves reacting lactic acid with menthol, typically in the presence of an acid catalyst. nih.gov A variety of catalysts can be employed, including inorganic acids like sulfuric acid and p-toluenesulfonic acid, as well as solid catalysts such as acidic ion-exchange resins and silicotungstic acid supported on bentonite (B74815). google.comnih.gov The reaction using l-menthol (B7771125) and L-(+)-lactic acid is preferred for producing the isomer with excellent physiological cooling properties. google.com

A significant challenge in this method is the formation of by-products. The reaction produces not only the desired menthyl lactate (ML) but also substantial quantities of higher lactoyl esters, such as menthyl lactoyl lactate (MLL) and menthyl lactoyl lactoyl lactate (MLLL). google.comatamanchemicals.com These higher esters can constitute 25% or more of the initial product mixture, which reduces the yield of the target compound if they are removed as high-boiling fractions during distillation. google.com Research has shown varied yields depending on the catalyst and conditions; for instance, using a strongly acidic ion-exchange resin in chloroform (B151607) resulted in a 39% yield of ML after fractional distillation. google.com In another study, using a silicotungstic acid catalyst on bentonite under optimized conditions achieved an esterification yield of approximately 83.97%. nih.gov

Table 1: Comparison of Catalysts in Direct Esterification of Menthol and Lactic Acid

| Catalyst | Reactants | Solvent | Conditions | Yield of Menthyl Lactate | Source |

|---|---|---|---|---|---|

| Strongly Acidic Ion-Exchange Resin | L(+)-Lactic acid, l-menthol | Chloroform | Elution through alumina (B75360), fractional distillation | 39% | google.com |

| Sulfuric Acid | L-(+)-Lactic acid, l-menthol | Heptane | Temperature up to 119°C | 57.6% (in mixture before hydrolysis) | google.com |

| Silicotungstic Acid on Bentonite | Lactic acid, Menthol | Not specified | 130°C, 3h reaction time | 83.97% | nih.gov |

Controlled Hydrolysis of Higher Lactoyl Esters of Menthyl Lactate

The process involves treating the initial esterification mixture with an aqueous base. google.comspecialchem.com The key is to carefully manage the reaction conditions to selectively hydrolyze the ester linkages between the lactate units in MLL and MLLL, while minimizing the hydrolysis of the primary ester bond in menthyl lactate, which would revert the product to menthol and lactic acid. google.com Critical parameters that are controlled include:

pH: The hydrolysis is typically performed at a pH of less than 14. google.com

Temperature: The reaction is maintained at a temperature range of about 5°C to 70°C. google.com

Base Addition: The base, such as sodium hydroxide (B78521), is often added slowly or dropwise to prevent localized increases in pH and temperature that could promote unwanted hydrolysis of ML. google.comresearchgate.net

An alternative approach simplifies this hydrolysis step by using a buffer solution (e.g., a phosphate (B84403) buffer) or a saturated solution of an acid salt (e.g., calcium sulfate) instead of a strong base. guidechem.comgoogle.com This method effectively converts the higher lactoyl esters to menthyl lactate without the need for stringent pH control, making the process more robust and suitable for industrial-scale production. guidechem.comgoogle.com Following hydrolysis, the purified menthyl lactate can be isolated by distillation, crystallization, or precipitation. google.com This two-step method of esterification followed by controlled hydrolysis can achieve final yields of over 90%. google.com

Asymmetric Synthesis Routes

Asymmetric synthesis provides a more targeted approach to producing a specific stereoisomer of menthyl lactate. These routes often start with a prochiral precursor and use chiral catalysts or auxiliaries to guide the formation of the desired stereochemistry.

Asymmetric Reduction of Menthyl Pyruvate (B1213749)

One of the main asymmetric routes involves the reduction of menthyl pyruvate. google.com In this strategy, l-menthol is first esterified with pyruvic acid to form l-menthyl pyruvate. The keto group (C=O) in the pyruvate portion of the molecule is then stereoselectively reduced to a hydroxyl group (-OH), creating the lactate moiety.

The existing chirality of the l-menthol group in the ester acts as a chiral auxiliary, influencing the direction of the incoming hydride to the ketone. This is a form of diastereoselective synthesis, where one diastereomer is preferentially formed over others. However, this inherent selectivity is often modest. google.com To achieve high stereoselectivity, the reaction is typically performed using a chiral reducing agent or in the presence of a chiral catalyst. The hydrogenation of pyruvate esters is known to proceed more readily via the enol tautomer, and chiral modifiers can enhance the reaction rate by stabilizing this tautomer. nih.govnih.gov

Utilization of Chiral Reagents in Stereoselective Synthesis

To enhance the stereoselectivity of the reduction of menthyl pyruvate, sophisticated chiral reagents and catalyst systems are employed. google.com While literature specifically detailing the reduction of menthyl pyruvate is limited, extensive research on the asymmetric hydrogenation of other pyruvate esters, such as methyl and ethyl pyruvate, serves as a well-established model. nih.govosti.govresearchgate.netrsc.orgrsc.org These systems typically consist of a metal catalyst and a chiral modifier.

Catalysts: The most common catalysts are heterogeneous, using a noble metal like platinum (Pt) or iridium (Ir) supported on an inert material such as alumina (Al₂O₃), silica (B1680970) (SiO₂), or calcium carbonate (CaCO₃). osti.govrsc.org Homogeneous catalysts, like Osmium-based Noyori-type complexes, are also used for transfer hydrogenation. researchgate.net

Chiral Modifiers: The key to enantioselectivity is the chiral modifier, which adsorbs onto the catalyst surface and forms a diastereomeric complex with the substrate. This interaction creates a chiral environment that directs the hydrogenation to one face of the carbonyl group. Cinchona alkaloids, such as cinchonidine (B190817) and quinine, are the most widely studied and effective modifiers. osti.govrsc.orgresearchgate.net Other successful modifiers include chiral amino alcohols and chiral primary amines like R-1-(1-naphthyl)ethylamine (NEA). nih.govrsc.orgresearchgate.net

The choice of catalyst, modifier, solvent, and reaction conditions all play a crucial role in determining the final diastereomeric excess of the product. researchgate.net

Table 2: Chiral Catalyst Systems Used for Asymmetric Hydrogenation of Pyruvate Esters

| Metal Catalyst | Support | Chiral Modifier | Substrate Example | Resulting Product | Source |

|---|---|---|---|---|---|

| Pt | Al₂O₃ | Cinchonidine | Ethyl Pyruvate | (R)-Ethyl Lactate | researchgate.net |

| Ir | SiO₂ / CaCO₃ | Cinchonidine / Quinine | Methyl Pyruvate | (R)-Methyl Lactate | osti.gov |

| Pt | Al₂O₃ | Chiral Amino Alcohols | Ethyl Pyruvate | (R)-Ethyl Lactate | rsc.org |

| Pd | Pd(111) single crystal | R-1-(1-naphthyl)ethylamine | Methyl Pyruvate | Methyl Lactate | nih.govnih.gov |

Enzymatic and Biocatalytic Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like l-menthyl d-lactate. These methods utilize enzymes, either isolated or in whole-cell systems, to catalyze the desired transformation with high stereo- and regioselectivity under mild conditions.

Enzymatic routes can be applied in several ways. One major approach is the kinetic resolution of a racemic mixture of menthyl lactate esters. Lipases are commonly used for the enantioselective hydrolysis of a racemic D,L-menthyl ester (e.g., D,L-menthyl acetate). The enzyme selectively hydrolyzes one enantiomer (e.g., the L-menthyl ester) to the corresponding alcohol (L-menthol), leaving the other enantiomer (D-menthyl acetate) unreacted. The separated L-menthol can then be esterified with D-lactic acid to produce this compound. Lipases from Candida rugosa and esterases from Bacillus subtilis have been successfully engineered and employed for this purpose.

Alternatively, enzymes can be used for direct esterification or transesterification. A lipase (B570770) can catalyze the reaction between l-menthol and a lactic acid ester in a non-aqueous medium. guidechem.com Deep eutectic solvents (DES) have been explored as novel green media for these biocatalytic reactions, where l-menthol itself can be part of the solvent system. guidechem.com

Furthermore, biocatalysis is instrumental in producing the chiral precursors. Highly enantiopure D- or L-lactic acid can be synthesized from pyruvate using stereospecific lactate dehydrogenase (LDH) enzymes. researchgate.net For instance, D-lactate dehydrogenase (D-LDH) can reduce pyruvate to D-lactic acid with very high enantiomeric purity. This enzymatically produced D-lactic acid can then be used as a starting material for chemical or enzymatic esterification with l-menthol. researchgate.net

Cell-Free Enzymatic Synthesis of Deuterated Lactic Acid Enantiomers

Cell-free enzymatic synthesis offers a highly controlled environment for producing specific molecules, such as deuterated lactic acid enantiomers, which are valuable for research applications like neutron scattering. mdpi.comeuropa.eunih.gov This method avoids the complexities of purifying products from whole-cell cultures. europa.eu A key advantage is the ability to achieve high enantioselectivity and complete deuterium (B1214612) incorporation without the need for deuterated solvents. mdpi.com

Lactate dehydrogenase (LDH) is a crucial enzyme that catalyzes the interconversion of pyruvate and lactate. wikipedia.org In the context of synthesis, LDH is used for the stereospecific reduction of pyruvate to either D- or L-lactic acid, depending on the specific LDH isoform used. mdpi.comnih.gov For instance, D-LDH from Lactobacillus leichmanii or L-LDH from rabbit muscle can be used to produce the corresponding D- or L-lactic acid enantiomers. mdpi.com The enzymatic synthesis of enantiopure D- and L-lactic acid-d4 monomers has been successfully demonstrated starting from sodium pyruvate-d3 using D- and L-lactate dehydrogenase enzymes as biocatalysts. nih.govresearchgate.net The specificity of LDH is fundamental to achieving the high optical purity required for applications like the production of PLA. nih.gov The gene responsible for D-lactic acid formation in Leuconostoc mesenteroides, ldhD, has been identified and characterized to facilitate the production of optically pure D-lactic acid. nih.gov

A significant challenge in using dehydrogenases like LDH is the stoichiometric requirement for expensive cofactors, such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). europa.eursc.orgnih.gov To overcome this, coupled enzyme systems are employed for the in situ regeneration of the cofactor. mdpi.comnih.gov A common and effective approach involves coupling the LDH-catalyzed reduction of pyruvate with the oxidation of a cheap substrate by a second enzyme. mdpi.comeuropa.eu

Formate (B1220265) dehydrogenase (FDH) is frequently used for this purpose. mdpi.comeuropa.eunih.gov FDH catalyzes the oxidation of formate to carbon dioxide, with the concurrent reduction of NAD+ to NADH. mdpi.comnih.govresearchgate.net When producing deuterated lactic acid, this system can be designed to use sodium formate-d1 as the deuterium source, which transfers the deuterium to NAD+ to form NADH-d1. mdpi.comnih.govnih.gov This deuterated cofactor then donates the deuterium atom to pyruvate-d3 in the LDH-catalyzed reaction, resulting in perdeuterated lactic acid-d4. mdpi.comnih.gov This coupled system significantly improves the economic viability and efficiency of the synthesis by continuously recycling the essential cofactor. rsc.orgnih.gov

Table 1: Key Enzymes in Cell-Free Lactic Acid Synthesis

| Enzyme | Role | Substrate | Product | Cofactor |

|---|---|---|---|---|

| D-Lactate Dehydrogenase (D-LDH) | Catalyzes the stereospecific reduction to D-lactic acid. mdpi.comnih.gov | Pyruvate | D-Lactic Acid | NADH |

| L-Lactate Dehydrogenase (L-LDH) | Catalyzes the stereospecific reduction to L-lactic acid. mdpi.comnih.gov | Pyruvate | L-Lactic Acid | NADH |

| Formate Dehydrogenase (FDH) | Regenerates NADH by oxidizing formate. mdpi.comnih.govnih.gov | Formate | Carbon Dioxide | NAD+ |

Microbial Fermentation for Enantiopure Lactic Acid Precursors

Microbial fermentation is a widely favored method for producing optically pure lactic acid due to its use of renewable resources and lower environmental impact compared to chemical synthesis. researchgate.netsemanticscholar.orgelsevierpure.comresearchgate.net The process utilizes various microorganisms, including bacteria like Lactobacillus, Bacillus, and genetically engineered Escherichia coli, as well as fungi such as Rhizopus oryzae. nih.gov The key to producing enantiopure lactic acid lies in selecting a microbial strain that possesses a stereospecific lactate dehydrogenase (LDH), which produces either L- or D-lactic acid exclusively. nih.gov

Several factors influence the yield, productivity, and optical purity of lactic acid during fermentation, including substrate and product inhibition, the formation of by-products, and the inefficient use of mixed sugars. researchgate.netsemanticscholar.org Strategies to overcome these limitations include:

Strain Improvement: Developing genetically engineered strains or inhibitor-tolerant microbes. researchgate.netsemanticscholar.org

Fermentation Mode: Utilizing fed-batch fermentation, which has been found to be superior to other modes by mitigating substrate inhibition. researchgate.netsemanticscholar.org

Process Optimization: Controlling key factors like pH, sugar concentration, and nutrient availability. researchgate.net High cell density cultivation and co-culture systems can also enhance productivity. researchgate.netsemanticscholar.org

Recent research has focused on using low-cost feedstocks, such as agricultural and industrial waste, to improve the economic feasibility of lactic acid production. elsevierpure.comresearchgate.net

Table 2: Comparison of Fermentation Strategies for Lactic Acid Production

| Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Batch Fermentation | All nutrients are added at the beginning of the fermentation. | Simple operation. | nih.gov |

| Fed-Batch Fermentation | Nutrients are added incrementally during the fermentation process. | Higher lactic acid concentration and yield by overcoming substrate inhibition. | nih.govresearchgate.netsemanticscholar.org |

| Simultaneous Saccharification and Fermentation (SSF) | The hydrolysis of complex carbohydrates into simple sugars occurs concurrently with their fermentation to lactic acid. | Efficient utilization of mixed sugars from lignocellulosic biomass. | researchgate.netsemanticscholar.org |

Heterogeneous Catalytic Synthesis of Lactate Derivatives from Sugars

The direct conversion of sugars into lactate derivatives using heterogeneous catalysts presents a promising non-fermentative route. nih.gov This approach avoids some of the challenges associated with microbial fermentation, such as complex purification steps. Lewis acidic zeotypes, particularly Sn-Beta zeolites, have been identified as effective catalysts for this transformation. nih.govpolymtl.caacs.org

In this process, common sugars like sucrose (B13894), glucose, and fructose (B13574) are dissolved in an alcohol, typically methanol (B129727), and heated in the presence of the catalyst. nih.govnih.gov The Sn-Beta catalyst facilitates the conversion of these sugars directly into the corresponding alkyl lactate, such as methyl lactate. nih.gov Research has demonstrated that with sucrose as the substrate, a methyl lactate yield of up to 68% can be achieved at 160°C. nih.govnih.govresearchgate.net A significant advantage of this method is the ease of catalyst recovery and reuse; the heterogeneous catalyst can be filtered off and regenerated by calcination without a substantial loss in selectivity. nih.gov However, challenges remain, including incomplete mass balance and the formation of by-products like humins. nih.gov

Table 3: Catalytic Performance in Sugar to Methyl Lactate Conversion

| Catalyst | Substrate | Temperature (°C) | Yield of Methyl Lactate (%) | Reference |

|---|---|---|---|---|

| Sn-Beta Zeotype | Sucrose | 160 | 68 | nih.gov |

| Sn-Beta Zeotype | Glucose | 160 | ~60-68 | nih.govresearchgate.net |

| Sn(salen)/octylmethyl imidazolium (B1220033) bromide | Glucose | 160 | 68 | nih.govresearchgate.net |

Advanced Reaction Engineering for Ester Synthesis

Advanced reaction engineering techniques are employed to enhance the efficiency and yield of chemical processes. For the synthesis of lactate esters, such as methyl lactate, these techniques aim to overcome equilibrium limitations and improve product separation.

Reactive distillation is an advanced process intensification technique that combines chemical reaction and distillation in a single unit. scialert.net This integration can lead to improved conversion, higher selectivity, and reduced capital and operating costs compared to conventional sequential reactor-separator processes. scialert.net

The synthesis of methyl lactate via the esterification of lactic acid with methanol is a reversible reaction. brad.ac.uk Reactive distillation is particularly suitable for such reactions as it continuously removes one of the products (in this case, water or methyl lactate) from the reaction zone, thereby shifting the equilibrium towards the product side and enhancing the conversion of the reactants. brad.ac.ukresearchgate.net

However, the synthesis of methyl lactate by reactive distillation presents operational challenges due to the significant difference in the boiling points of the reactants (lactic acid: ~490 K; methanol: ~337 K) and products (methyl lactate: 417 K; water: 373 K). brad.ac.uk In a conventional batch distillation setup, the more volatile methanol would be separated from the lactic acid, reducing the reaction rate. brad.ac.uk To address this, a semi-batch reactive distillation configuration can be used, where lactic acid is the limiting reactant and methanol is continuously fed to the reboiler. brad.ac.uk This strategy ensures that the reactants remain in contact for a longer duration, although it requires careful control to prevent overflow. brad.ac.uk Furthermore, reactive distillation can be applied to the hydrolysis of methyl lactate to produce highly purified lactic acid. researchgate.netresearchgate.net

Optimization of Batch and Semi-Batch Reactive Distillation Processes

Reactive distillation is a process intensification technique that combines chemical reaction and separation in a single unit. This integration can lead to increased conversion, improved selectivity, reduced energy consumption, and lower capital costs, particularly for equilibrium-limited reactions like esterification. researchgate.net The synthesis of alkyl lactates, such as methyl lactate and ethyl lactate, via reactive distillation has been investigated, and the principles derived from these studies can be applied to the production of this compound. specialchem.comchemicalbook.comnih.gov

Optimization Strategies:

To enhance the performance of batch and semi-batch reactive distillation for this compound synthesis, several operational strategies can be optimized. These strategies are primarily aimed at maintaining an effective concentration of both reactants in the reaction zone.

Reflux Ratio Profile: In a batch process, optimizing the reflux ratio over time can control the separation, ensuring that a sufficient amount of the more volatile reactant (l-menthol) is returned to the reboiler where the less volatile reactant (d-lactic acid) is located. For the hydrolysis of methyl lactate, a related process, optimizing the reflux ratio profile has been shown to minimize the batch time required to achieve a desired product purity. researchgate.net A similar approach could be applied to the esterification reaction.

Continuous Feeding (Semi-Batch Operation): A semi-batch or integrated semi-batch distillation (i-SBD) operation, where the more volatile reactant (l-menthol) is continuously fed into the reaction vessel, can significantly improve the conversion of the limiting reactant (d-lactic acid). specialchem.comresearchgate.net This strategy ensures that the concentration of the volatile reactant is maintained throughout the batch, driving the reaction forward. The feed rate can be optimized to maximize profitability for a fixed product demand. researchgate.net

Catalyst Selection and Concentration: The choice of a suitable catalyst is crucial. Both homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts, like acidic ion-exchange resins, can be employed for the esterification of lactic acid. google.commdpi.com The optimal catalyst concentration will depend on the specific reaction conditions and the desired reaction rate.

Water Removal: The continuous removal of water, a byproduct of the esterification, is essential to shift the reaction equilibrium towards the product side. Reactive distillation inherently facilitates this by separating the more volatile water from the reaction mixture. Azeotropic distillation, with the aid of an entraining agent like benzene (B151609) or toluene, can also be employed to effectively remove water. google.comorgsyn.org

Table 1: Key Operating Parameters and their Impact on Reactive Distillation of Lactate Esters

| Parameter | Effect on the Process | Optimization Goal |

|---|---|---|

| Reflux Ratio | Influences separation efficiency and reactant concentration in the reaction zone. | Programmed reflux policy to maintain optimal reactant ratio. researchgate.net |

| Feed Rate (Semi-Batch) | Maintains the concentration of the more volatile reactant. researchgate.net | Optimized feed rate to maximize conversion and profitability. researchgate.net |

| Catalyst Type & Load | Determines the reaction rate. | Selection of a highly active and stable catalyst; optimization of its concentration. google.commdpi.com |

| Operating Pressure | Affects the boiling points of components and reaction temperature. | Adjusted to achieve desired separation and reaction kinetics. |

| Water Removal Method | Shifts the reaction equilibrium towards product formation. | Efficient removal of water via distillation or azeotropic distillation. google.comorgsyn.org |

It is important to note that while these principles are derived from studies on similar lactate esters, specific optimization for this compound would require experimental investigation to determine the precise optimal conditions.

Synthesis of Menthyl Lactate Analogues and Derivatives

The derivatization of this compound and its constituent parts, menthol and lactic acid, allows for the creation of novel compounds with potentially enhanced or different properties.

The synthesis of cyclohexane-based menthyl esters can be achieved through the esterification of menthol with various cyclohexane (B81311) carboxylic acids or their derivatives. A general scheme involves the reaction of l-menthol with a cyclohexane carboxylic acid chloride, often in the presence of a base to neutralize the HCl byproduct.

One example is the synthesis of menthyl acetate (B1210297), where menthol is reacted with acetic anhydride (B1165640) or acetyl chloride. researchgate.net The effectiveness of the esterification is influenced by the nature of the acetyl group, with acetyl chloride being more reactive than acetic anhydride, which is in turn more reactive than acetic acid. researchgate.net

General Preparation Scheme:

Activation of the Carboxylic Acid: The cyclohexane carboxylic acid is converted to a more reactive derivative, such as an acid chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Esterification: The resulting cyclohexane carboxyl chloride is then reacted with l-menthol in an inert solvent. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the hydrogen chloride formed during the reaction.

Workup and Purification: The reaction mixture is then washed to remove the base hydrochloride and any unreacted acid. The final product, the cyclohexane-based menthyl ester, is purified by distillation or crystallization.

This methodology can be applied to a variety of substituted cyclohexane carboxylic acids to generate a library of menthyl esters with diverse structures. For instance, menthyl esters of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylic acid have been synthesized by reacting l-menthol with the corresponding acid chloride. google.com

N-substituted menthane carboxamides are another class of derivatives that can be synthesized from menthane-based precursors. A common starting material is p-menthane-3-carboxylic acid, which can be derived from menthol. The synthesis of N-substituted amides from this acid typically involves the formation of an acid chloride followed by reaction with a primary or secondary amine.

General Synthetic Route:

Preparation of Menthane Carboxylic Acid: Menthol can be converted to p-menthane-3-carboxylic acid through a multi-step process, for example, via chlorination to form chloromenthane, followed by a Grignard reaction with carbon dioxide. google.com

Formation of the Acid Chloride: The p-menthane-3-carboxylic acid is then reacted with thionyl chloride to form p-menth-3-oyl chloride. google.com

Amidation: The acid chloride is subsequently reacted with the desired amine (e.g., ethylamine, diethylamine, morpholine) in the presence of a base like sodium hydroxide to yield the corresponding N-substituted-p-menthane-3-carboxamide. google.com

Table 2: Examples of N-Substituted Menthane Carboxamide Derivatives

| Amine Reactant | Product | Reference |

|---|---|---|

| Methylamine | N-methyl-p-menthane-3-carboxamide | google.com |

| Ethylamine | N-ethyl-p-menthane-3-carboxamide | google.com |

| Diethylamine | N,N-diethyl-p-menthane-3-carboxamide | google.com |

| Ethanolamine | N-(2-hydroxyethyl)-p-menthane-3-carboxamide | google.com |

An alternative route to N-ethyl-p-menthane-3-carboxamide starts from p-menthane-3-carbonitrile, which is reacted with ethanol (B145695) in the presence of polyphosphoric acid. chemicalbook.comchemicalbook.com

D-lactic acid can serve as a chiral building block for the synthesis of more complex biomolecules, such as cyclodepsipeptides. These are cyclic molecules containing both amino acid and hydroxy acid residues linked by amide and ester bonds, respectively. The derivatization of D-lactate is a key step to enable its incorporation into these larger structures.

A general strategy for incorporating a hydroxy acid like D-lactic acid into a peptide chain involves protecting the hydroxyl group and activating the carboxyl group.

Plausible Derivatization and Coupling Strategy:

Protection of the Hydroxyl Group: The hydroxyl group of D-lactic acid can be protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether, to prevent it from interfering in subsequent reactions.

Activation of the Carboxyl Group: The carboxylic acid functionality of the protected D-lactate is then activated to facilitate amide bond formation with an amino acid or peptide fragment. Common activation methods include conversion to an acid chloride, an active ester (e.g., N-hydroxysuccinimide ester), or using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Coupling Reaction: The activated, protected D-lactate is then reacted with the N-terminus of a peptide chain to form a new amide bond.

Deprotection and Esterification: Following the incorporation of the D-lactate unit, the hydroxyl protecting group can be selectively removed. The now-free hydroxyl group can then participate in an intramolecular or intermolecular esterification (macrolactonization) to form the cyclic structure of the cyclodepsipeptide. The Yamaguchi esterification is one method that can be employed for this purpose. acs.org

This step-wise approach allows for the controlled assembly of complex cyclodepsipeptides containing D-lactic acid residues. The enzymatic synthesis of D-lactic acid provides a source of enantiomerically pure starting material for such syntheses. megazyme.comresearchgate.net Furthermore, derivatization techniques for lactate using reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) in the presence of a coupling agent like EDC have been developed for analytical purposes, which could potentially be adapted for synthetic applications. nih.gov

Advanced Analytical and Spectroscopic Characterization of L Menthyl D Lactate and Its Precursors

Chromatographic Enantioseparation Techniques

Chromatographic techniques are paramount for the separation of chiral molecules. For L-Menthyl D-Lactate and its precursors, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases or derivatization agents are the most effective methods.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds. The use of chiral stationary phases (CSPs) allows for the direct separation of enantiomers and diastereomers.

Ligand exchange chromatography (LEC) is a powerful technique for the resolution of racemates, particularly for compounds that can act as ligands, such as amino acids and hydroxy acids. nih.govnist.gov In the context of lactic acid, the enantiomers can form diastereomeric complexes with a metal ion and a chiral ligand coated on the stationary phase. This results in different retention times for the L- and D-enantiomers.

The separation mechanism involves the formation of transient complexes between the lactate (B86563) enantiomers, a transition metal ion (often copper (II)), and a chiral selector immobilized on the stationary phase. nih.govshodex.com The stability of these ternary complexes differs for each enantiomer, leading to their separation. For instance, a chiral stationary phase with (R)-penicillamine can be used with a mobile phase containing copper sulfate (B86663) to resolve lactic acid enantiomers. nih.gov To prevent interference from other compounds like amino acids, a solid-phase extraction step may be necessary prior to chromatographic analysis. nih.gov

Key parameters influencing the separation in ligand exchange HPLC include the type of metal ion, the nature of the chiral ligand, the pH, and the composition of the mobile phase. thermofisher.com Polymer-based columns with different counter-ions (e.g., Ca2+, Pb2+) can also be used for the analysis of organic acids like lactate. thermofisher.com

Table 1: Ligand Exchange HPLC Conditions for Lactic Acid Enantiomer Separation

| Parameter | Condition | Reference |

| Stationary Phase | (R)-penicillamine lipophilically bound to a C18 silica (B1680970) matrix | nih.gov |

| Mobile Phase | 1mM Copper Sulfate | nih.gov |

| Detection | UV | nih.gov |

| Sample Pre-treatment | Propanesulfonic acid-type cation exchange solid-phase extraction | nih.gov |

Macrocyclic glycopeptides, such as teicoplanin, are effective chiral selectors for a broad range of compounds. nih.govsigmaaldrich.com The teicoplanin aglycone (TAG) stationary phase, which lacks the sugar moieties of the native teicoplanin, often exhibits enhanced selectivity for certain acidic and neutral compounds. sigmaaldrich.comnih.gov These columns are versatile and can be operated in reversed-phase, normal-phase, and polar organic modes. nih.govsigmaaldrich.com

For the separation of lactic acid enantiomers, a Chirobiotic TAG column can be employed. The separation is influenced by the mobile phase composition, particularly the addition of small amounts of water to a polar organic mobile phase, which can significantly improve the chromatography. humanjournals.com A study utilizing a Chirobiotic TAG column for the HPLC-MS/MS analysis of D- and L-lactic acid in urine demonstrated excellent linearity and low limits of detection. humanjournals.com The separation of menthyl ester diastereomers, structurally related to this compound, has been successfully achieved using a CHIRALPAK IC column, which is a polysaccharide-based CSP. researchgate.net

Table 2: HPLC Conditions for Separation of Lactate Enantiomers and Menthyl Ester Diastereomers

| Parameter | Lactic Acid Enantiomers | Menthyl Ester Diastereomers | Reference |

| Column | Chirobiotic Teicoplanin Aglycone (TAG) | CHIRALPAK IC (4.6 x 250 mm) | humanjournals.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water/Ammonium Acetate (B1210297)/Acetic Acid | EtOH/hexane 1:19 | humanjournals.comresearchgate.net |

| Flow Rate | 0.8 mL/min | 1 mL/min | humanjournals.comresearchgate.net |

| Detection | MS/MS | UV (254 nm) | humanjournals.comresearchgate.net |

| Column Temperature | Not specified | 40 °C | researchgate.net |

| Retention Times | Not specified | tR 9.6 min and 11.8 min | researchgate.net |

Gas Chromatography (GC) with Chiral Derivatization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. To analyze non-volatile compounds like lactic acid, a derivatization step is necessary to increase their volatility. capes.gov.brnih.gov Chiral analysis by GC can be performed either by using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

A common method for the chiral analysis of lactic acid involves its derivatization with a chiral alcohol, such as L-menthol (B7771125), to form diastereomeric esters (L-Menthyl L-Lactate and this compound). science.gov These diastereomers have different physical properties and can be separated on a conventional achiral GC column. The separated diastereomers can then be detected and quantified by a mass spectrometer (MS).

This method has been successfully applied to the analysis of D- and L-lactic acid in various biological samples. science.gov The derivatization is typically carried out using L-menthol in the presence of a catalyst, such as acetyl chloride. science.gov The resulting diastereomeric esters are then extracted and analyzed by GC-MS. The NIST Chemistry WebBook provides gas chromatography data for this compound, including its retention index on a non-polar column. nist.gov

Table 3: GC-MS Data for this compound

| Parameter | Value | Reference |

| Formula | C13H24O3 | nist.gov |

| Molecular Weight | 228.3279 g/mol | nist.gov |

| GC Column Type | Capillary | nist.gov |

| Active Phase | DB-1 (non-polar) | nist.gov |

| Retention Index (Normal Alkane, non-polar column, temp ramp) | 1469 | nist.gov |

Another study on the determination of cooling agents in cigarette tipping paper by GC-FID reported a retention time of 30.23 min for (-)-menthyl lactate. chromatographyonline.com

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged molecules. chromatographytoday.com Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. chromatographytoday.comtaylorfrancis.com The enantiomers form transient diastereomeric complexes with the chiral selector, leading to differences in their electrophoretic mobility and thus their separation. bohrium.com

For the enantioseparation of lactic acid, various chiral selectors can be used, with cyclodextrins and their derivatives being particularly common. nih.govnih.gov The choice of cyclodextrin, its concentration, the buffer pH, and the applied voltage are critical parameters that need to be optimized for successful separation. nih.gov For instance, a novel beta-cyclodextrin (B164692) derivative modified with oligo(lactic acid) has been shown to be an effective chiral selector for the CE resolution of several basic analytes. nih.gov The separation of diastereomeric pairs can also be improved by adjusting the applied voltage and using cyclodextrins like hydroxypropyl-β-cyclodextrin. nih.gov

Table 4: Capillary Electrophoresis Conditions for Chiral Separations

| Parameter | Condition | Reference |

| Chiral Selector | Cyclodextrins (e.g., β-CD, HP-β-CD, OLA-β-CD) | nih.govnih.govnih.gov |

| Background Electrolyte | Phosphate (B84403) buffer, Borate buffer | nih.govnih.gov |

| Detection | UV, Mass Spectrometry | nih.govbohrium.com |

| Key Optimization Parameters | Chiral selector type and concentration, buffer pH, applied voltage | nih.govnih.gov |

Thin Layer Chromatography (TLC) for Enantiomer Resolution

Thin Layer Chromatography (TLC) serves as a foundational chromatographic technique for the separation of enantiomers. The resolution of chiral compounds like the precursors to this compound (D- and L-Lactic Acid) is not possible on standard achiral stationary phases without modification. Therefore, enantioseparation by TLC is typically achieved through two primary strategies: the use of a chiral stationary phase (CSP) or the inclusion of a chiral mobile phase additive (CMA). researchgate.netwikipedia.org

Commercially available TLC plates designed for chiral separations include those based on ligand exchange principles or those with phases derived from cellulose. nih.govnih.gov An alternative and widely used method involves the impregnation of standard silica gel plates with a chiral selector. wikipedia.org For the separation of lactic acid enantiomers, this impregnation technique, particularly with transition metal cations, has proven effective. researchgate.netnih.gov

Role of Transition Metal Cations in TLC Separation Mechanisms

The separation of lactic acid enantiomers by TLC can be successfully accomplished by impregnating the silica gel stationary phase with transition metal cations. researchgate.net Copper(II) (Cu²⁺) is a commonly referenced cation for this purpose. nih.gov The mechanism hinges on the in-situ formation of transient diastereomeric complexes between the enantiomers of lactic acid and the metal cation. researchgate.net

When a racemic mixture of lactic acid is applied to a TLC plate impregnated with, for example, copper(II) acetate, bidentate complexes are formed. researchgate.netnih.gov The two enantiomers, D- and L-lactic acid, will form complexes with the Cu²⁺ ion: [Cu(D-Lactate)₂] and [Cu(L-Lactate)₂]. These two complexes are diastereomeric in nature relative to any chiral environment and thus have different stabilities and physicochemical properties. This difference in stability and interaction with the stationary phase results in different mobilities (Rf values) during development with the mobile phase, allowing for their separation. researchgate.net

Research has expanded beyond copper to include other transition metal cations such as Cobalt(II) (Co²⁺), Nickel(II) (Ni²⁺), and Manganese(II) (Mn²⁺). researchgate.net Studies have shown that impregnating silica gel plates with Ni²⁺ and Co²⁺ cations can also lead to efficient separation of D,L-lactic acid, in some cases outperforming the established method using Cu²⁺. researchgate.net The choice of cation influences the stability of the formed complexes and, consequently, the resolution of the enantiomers.

Table 1: Comparative TLC Separation of Lactic Acid Enantiomers

| Metal Cation Impregnation | Separation Outcome | Reference |

|---|---|---|

| Copper(II) | Baseline separation achieved | researchgate.net |

| Cobalt(II) | Efficient separation, outperforming Cu(II) in some systems | researchgate.net |

| Nickel(II) | Efficient separation, outperforming Cu(II) in some systems | researchgate.net |

This table is generated based on descriptive findings in the cited research.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the analysis of this compound and its precursors. Its high sensitivity and selectivity allow for precise quantification and identification.

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for Enantiomer Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and reliable method for the simultaneous determination and quantification of lactic acid enantiomers. sigmaaldrich.comsigmaaldrich.com To achieve separation of the enantiomers, which have identical mass spectra, a chiral stationary phase is required. The Astec CHIROBIOTIC R chiral column, for example, has been successfully used for this purpose. sigmaaldrich.comsigmaaldrich.comlabcluster.com

This method provides excellent linearity and precision, making it suitable for routine clinical analysis where distinguishing between L- and D-lactic acid is crucial. sigmaaldrich.comsigmaaldrich.com The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions in multiple-reaction-monitoring (MRM) mode, minimizing interferences from complex biological matrices. nih.gov With such methods, quantification ranges have been established for L-lactic acid (2-400 µmol/L) and D-lactic acid (0.5-100 µmol/L) with high accuracy. sigmaaldrich.comsigmaaldrich.com An alternative approach involves the derivatization of the enantiomers with a chiral reagent, such as L-menthol, to form diastereomers (e.g., this compound and L-Menthyl L-Lactate), which can then be separated on a standard achiral column and analyzed by GC-MS. semanticscholar.org

Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultraperformance Liquid Chromatography (UPLC), when coupled with mass spectrometry, offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. nih.gov UPLC systems utilize columns with smaller particle sizes, enabling higher flow rates and faster analysis times without sacrificing chromatographic efficiency. A UPLC-MS/MS method for analyzing D- and L-Lactate has been developed, providing a run-to-run time of just 6 minutes. nih.gov

In one such method, the lactic acid enantiomers were derivatized to form diastereomers, which were then baseline-separated on a reversed-phase UPLC column. nih.gov Detection was carried out using a tandem mass spectrometer in the negative MRM mode. nih.gov This combination of efficient UPLC separation and highly specific MS/MS detection provides a robust and high-throughput tool for the analysis of these chiral molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Discrimination

While Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structural elucidation, it is typically "blind" to chirality. nih.govnih.gov In an achiral solvent, the NMR spectra of two enantiomers are identical because their magnetic properties are indistinguishable. To overcome this limitation, chiral auxiliaries are employed to create a chiral environment, causing the enantiomers to become diastereotopic and thus distinguishable by NMR.

Application of Chiral NMR Shift Reagents

A common and effective method for enantiomeric discrimination by NMR is the use of chiral NMR shift reagents. researchgate.net Lanthanide-based shift reagents are particularly useful for this purpose. nih.govnih.gov These are paramagnetic complexes that can reversibly bind to the analyte.

For the analysis of lactate enantiomers, ytterbium (Yb³⁺) and europium (Eu³⁺) complexes, such as YbDO3A-trisamide derivatives, have been shown to be effective chiral shift reagents. nih.govnih.gov When D- or L-lactic acid binds to the chiral lanthanide complex, two different diastereomeric complexes are formed. This interaction lifts the magnetic degeneracy of the enantiomers. nih.gov The protons in the D- and L-lactic acid molecules experience different magnetic environments, resulting in significantly different chemical shifts in the ¹H NMR spectrum, known as Lanthanide Induced Shifts (LIS). nih.gov

For example, upon addition of a chiral Yb³⁺ complex to a mixture of D- and L-lactate, the methine (CH) and methyl (CH₃) proton resonances for each enantiomer are fully resolved, appearing at distinct chemical shifts. nih.gov This allows for the direct quantification of the ratio of D- to L-lactate in a sample. nih.gov The design of the chiral shift reagent is crucial; introducing chirality into the ligand structure of the complex can result in the formation of a single, highly stable diastereomeric species in solution, which simplifies the resulting spectra and improves the accuracy of the analysis. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Lactate Enantiomers with a Chiral Yb³⁺ Shift Reagent

| Lactate Proton | Chemical Shift (ppm) with D-Lactate | Chemical Shift (ppm) with L-Lactate | Reference |

|---|---|---|---|

| Methine (CH) | ~ -15 | ~ -25 | nih.gov |

Note: The chemical shifts are approximate and highly dependent on the specific shift reagent, concentration, and experimental conditions. The values represent the large downfield shifts induced by the paramagnetic lanthanide ion.

Quantitative Resolution of D- and L-Lactate Resonances via Complexation

To overcome the challenge of distinguishing lactate enantiomers using Nuclear Magnetic Resonance (NMR), chiral shift reagents are utilized. These reagents are typically paramagnetic lanthanide complexes that form diastereomeric complexes with the enantiomers, leading to different induced chemical shifts for each. nih.govlibretexts.org This allows for the clear resolution and quantification of D- and L-lactate signals in a single ¹H-NMR spectrum. nih.gov

A notable example is the use of water-soluble, chiral YbDO3A-trisamide complexes. nih.govnih.gov When a mixture of D- and L-lactate is complexed with a chiral ytterbium (Yb³⁺) complex, such as YbDO3A-(L-alanylamide), the proton resonances of the two lactate enantiomers become well-resolved. nih.gov The mechanism involves the formation of unique stereoisomers for the D- and L-lactate complexes, which results in significant differences in the chemical shifts of their respective protons, particularly the methyl (CH₃) and methine (CH) groups. nih.gov Studies have shown that the chemical shift differences between the D- and L-lactate complexes can be substantial, on the order of several parts per million (ppm). nih.govnih.gov

This stereoselective discrimination allows for the simultaneous monitoring and quantification of both D- and L-lactate. nih.gov The integration of the distinct methyl resonances provides a direct measure of the concentration of each enantiomer present in a sample. nih.gov

Table 1: ¹H-NMR Chemical Shifts of Lactate Protons in Complex with Yb-based Chiral Shift Reagents

This interactive table presents research findings on the chemical shifts observed for D- and L-lactate when complexed with various YbDO3A-trisamide shift reagents. Data is sourced from studies on enantiomeric recognition using these complexes. nih.gov

| Chiral Shift Reagent | Lactate Enantiomer | Bound Lactate CH₃ Shift (ppm) | Bound Lactate CH Shift (ppm) |

| Yb₀ (achiral) | L-Lactate | -10.0, -20.0 | 45.0, 60.0 |

| D-Lactate | -10.0, -20.0 | 45.0, 60.0 | |

| Yb₁ | L-Lactate | -12.2 | 48.0 |

| D-Lactate | -22.5 | 45.0 | |

| Yb₂ | L-Lactate | -16.0 | 45.5 |

| D-Lactate | -24.0 | 44.0 | |

| Yb₃ | L-Lactate | -15.5 | 44.5 |

| D-Lactate | -25.0 | 46.0 | |

| Yb₄ | L-Lactate | -17.5 | 42.0 |

| D-Lactate | -23.0 | 48.0 |

Note: The achiral complex (Yb₀) does not resolve the enantiomers, showing identical shifts for both. The chiral complexes (Yb₁-Yb₄) induce distinct shifts, allowing for their resolution.

Enzyme-Based Spectrophotometric Assays for D-Lactate Detection

Enzyme-based spectrophotometric assays provide a highly specific and sensitive method for the quantitative determination of D-Lactate. bioassaysys.comnih.govmegazyme.com These assays are crucial for applications where the presence of D-Lactate, even in small amounts, needs to be accurately measured.

The fundamental principle of these assays relies on the enzyme D-Lactate Dehydrogenase (D-LDH). nih.govmegazyme.com This enzyme specifically catalyzes the oxidation of D-Lactate to pyruvate (B1213749). The reaction requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, which is simultaneously reduced to NADH. nih.govmegazyme.com

The reaction is as follows: D-Lactate + NAD⁺ Pyruvate + NADH + H⁺

The amount of NADH produced is directly proportional (stoichiometric) to the amount of D-Lactate in the sample. youtube.com Since NADH has a characteristic absorbance maximum at 340 nm, the concentration of D-Lactate can be determined by measuring the increase in absorbance at this wavelength using a spectrophotometer. youtube.comnih.gov To ensure the reaction goes to completion, some assay systems incorporate a second reaction to "trap" the pyruvate product, thereby driving the equilibrium towards NADH formation. megazyme.comyoutube.com

These assays are available as commercial kits and are noted for their convenience and suitability for high-throughput screening. bioassaysys.com They offer good linearity over a range of physiological and pathophysiological concentrations and demonstrate high precision. bioassaysys.comresearchgate.net

Table 2: Performance Characteristics of Enzyme-Based D-Lactate Assays

This interactive table summarizes the typical performance metrics for commercially available enzyme-based spectrophotometric assays for D-Lactate detection. bioassaysys.commegazyme.comlibios.fr

| Parameter | BioAssay Systems EnzyChrom™ | Libios D/L-lactic acid kit | Megazyme D/L-lactic acid kit |

| Detection Method | Colorimetric (OD 565 nm) | Spectrophotometric (Abs 340 nm) | Spectrophotometric (Abs 340 nm) |

| Enzyme | D-Lactate Dehydrogenase | D-Lactate Dehydrogenase | D-Lactate Dehydrogenase |

| Detection Limit | 0.05 mM | 0.21 mg/L | 0.214 mg/L |

| Linear Range | Up to 2 mM | 0.5 to 30 µg per assay | 0.5 to 30 µg per assay |

| Reaction Time | ~20 minutes | ~5 minutes | ~5 minutes |

| Specificity | Specific for D-Lactate | Specific for D-Lactate | Specific for D-Lactate |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure, geometry, and energy of lactate-related molecules. These calculations provide a fundamental understanding of their intrinsic properties.

The biological and chemical activity of lactate (B86563) esters is heavily influenced by their three-dimensional shape or conformation. Theoretical studies on molecules like lactic acid and methyl lactate have been performed to understand their conformational preferences. By analyzing the rotation around key chemical bonds (dihedral angles), researchers can identify the most stable conformers and the energy barriers separating them.

For lactic acid, studies using DFT have identified several stable conformers, with the stability governed by the formation of intramolecular hydrogen bonds. guildhe.ac.ukresearchgate.net The most stable conformer is typically one where a hydrogen bond forms between the alcoholic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. researchgate.net A rigid dihedral scan of lactic acid reveals the potential energy surface and helps determine the temperatures at which different conformers might interconvert. guildhe.ac.uk Similar DFT computations on methyl lactate have been used to analyze torsional barriers arising from the rotation of hydroxyl and methyl groups, establishing the most stable conformers in both the gas phase and in solution. acs.orgnih.gov

| Molecule | Method | Key Finding | Reference |

|---|---|---|---|

| L-Lactic Acid | DFT (B3LYP/6-311++G(d,p)) | The potential energy surface reveals five stable conformers, with stability influenced by intramolecular hydrogen bonds. | researchgate.net |

| L-Lactic Acid Analogs | Hybrid DFT | Intramolecular hydrogen bonds, which stabilize certain conformers, form with the α-OH group but not with less electronegative substitutes like -SH or -SeH. | guildhe.ac.uk |

| Methyl Lactate | DFT | Torsional barriers for hydroxyl and methyl group rotations were analyzed to determine the most stable conformer in the gas phase and in solution. | acs.orgnih.gov |

| Methyl Lactate | CCSD(T)-F12a/VDZ-F12 | The conformer with an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen (O-H⋯O=C) is 9.3 kJ mol⁻¹ more stable than the one with a bond to the ester oxygen. | researchgate.net |

Quantum chemical calculations are crucial for mapping the potential energy surface (PES) of enzyme-catalyzed reactions. wikipedia.org The PES describes the energy of the system as the reactants are converted into products, passing through a high-energy transition state. wikipedia.org For enzymes like lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate (B1213749) and lactate, understanding the PES is key to explaining its immense catalytic power. nih.govnih.gov

Studies on LDH reveal a complex energy landscape where the enzyme-substrate (Michaelis) complex exists in multiple conformational substates. nih.govresearchgate.net These substates have different propensities for the chemical reaction. nih.gov Isotope-edited FTIR spectroscopy combined with theoretical models shows that structural features, such as the distance between the hydride donor (NADH) and acceptor (pyruvate) and the polarization of pyruvate's carbonyl bond through hydrogen bonding, are critical components of the reaction coordinate. nih.gov By calculating the energy of these different states, a multidimensional energy surface of the Michaelis complex can be constructed, describing how the system progresses from substrate binding to the chemical transformation into lactate. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes. These simulations are invaluable for studying the behavior of lactate esters in different environments.

Hydrogen bonding plays a critical role in the properties and interactions of lactate-containing molecules. researchgate.net MD simulations, often in conjunction with quantum chemical methods, can elucidate the nature of these bonds.

In molecules like methyl lactate, an intramolecular hydrogen bond can form between the hydroxyl group and either the carbonyl or ester oxygen, creating a five-membered ring. researchgate.net Spectroscopic and theoretical studies have confirmed that conformers with these intramolecular bonds are the most abundant in the gas phase. researchgate.net The strength and nature of these bonds can be investigated using techniques like Natural Bond Orbital (NBO) analysis and by visualizing the electrostatic potential. researchgate.net

Intermolecular hydrogen bonds with solvent molecules (like water or alcohols) or between lactate molecules themselves are also critical. acs.orgnih.gov The balance between intra- and intermolecular hydrogen bonding determines the behavior of these molecules in pure or mixed fluids. nih.gov For example, MD simulations can show how the presence of water disrupts the intramolecular hydrogen bonds in favor of forming new hydrogen bonds with the solvent.

| System | Method | Key Finding on Hydrogen Bonding | Reference |

|---|---|---|---|

| Methyl Lactate | FTIR Spectroscopy & CCSD(T) Calculations | The OH-stretching frequency for the intramolecularly H-bonded conformer (O-H⋯O=C) was measured at 3574 cm⁻¹, compared to 3644 cm⁻¹ for the O-H⋯O (ester) bonded conformer. | researchgate.net |

| L-Lactic Acid | Hybrid DFT | The intramolecular H-bond between the alpha-OH hydrogen and the carbonyl oxygen is predicted to enhance the rate of nucleophilic substitution in dehydration reactions. | guildhe.ac.uk |

| Methyl Lactate in Water/Methanol (B129727) | DFT & MD Simulations | The surrounding solvent affects the balance of intra- and intermolecular hydrogen bonding, influencing homo- and hetero-intermolecular association. | acs.orgnih.gov |

MD simulations are used to study the structure and dynamics of lactate esters in both pure liquid form and in mixtures with other solvents like water and methanol. acs.orgnih.gov By analyzing the trajectories of the molecules, researchers can calculate structural properties such as radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another.

Studies on methyl lactate have used MD simulations to investigate its structure at various temperatures and pressures. nih.gov The simulations reveal how the molecules arrange themselves in the liquid state, governed by intermolecular forces like hydrogen bonds and van der Waals interactions. When mixed with solvents like water, the RDFs can show how water molecules arrange around the lactate ester, providing insight into its solubility and the microscopic details of the mixture. acs.org These simulations help explain macroscopic properties by providing a molecular-level picture of the fluid's structure and dynamics. nih.gov

Modeling of Enzyme-Substrate Interactions

Understanding how lactate esters bind to and are processed by enzymes is fundamental for applications in biotechnology and for understanding metabolism. Molecular modeling techniques, including molecular docking and MD simulations, are used to study these interactions in detail.

In the case of lactate dehydrogenase (LDH), microsecond-scale all-atom MD simulations have been performed to explore the free energy landscape of the enzyme-substrate complex. nih.gov These simulations show that the substrate, pyruvate, and the cofactor, NADH, are held in the active site by a network of interactions, including crucial hydrogen bonds with residues like His193. nih.gov The distance between the hydride donor and acceptor has been identified as a key indicator for the reaction propensity. nih.gov

Modeling studies have also been applied to other enzymes, such as esterases that can hydrolyze ester bonds. For instance, docking simulations of d- and l-menthyl acetate (B1210297) with an esterase from Bacillus subtilis showed that hydrogen bonds could form between the hydroxyl group of a serine residue (Ser189) in the active site and the carbonyl group of the substrate. nih.gov Such models help to rationalize and predict the enantioselectivity of enzymes and guide protein engineering efforts to improve their catalytic properties. nih.gov

| Enzyme-Substrate System | Modeling Technique | Key Interaction Details | Reference |

|---|---|---|---|

| Lactate Dehydrogenase (LDH) with Pyruvate/NADH | MD Simulations, Network Analysis | The hydride donor-acceptor distance is a good indicator of reaction propensity. The crystal structure shows distances of 3.3 and 3.4 Å, while simulations show distributions peaking at 3.6–3.7 Å. | nih.gov |

| LDH with Pyruvate | FTIR & Theoretical Modeling | Pyruvate forms strong hydrogen bonds (enthalpy of interaction ~15 kcal/mol) with active site residues, which polarizes its C₂=O bond. | nih.gov |

| Bacillus subtilis Esterase with Menthyl Acetate | Molecular Docking | A hydrogen bond forms between the hydroxyl of Ser189 and the substrate's carbonyl group with a distance of 2.8 Å for both d- and l-enantiomers. | nih.gov |

Active Site Characterization and Transition State Structures of Lactate Dehydrogenases

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to L-lactate. nih.gov Computational studies have been instrumental in characterizing its active site and the transition state of the reaction. The active site is a highly organized environment, featuring key amino acid residues that orchestrate substrate binding and catalysis. nih.gov

A crucial element of the LDH active site is a mobile loop (residues 98-110) that closes over the substrate upon binding, shielding the reaction from the solvent. nih.govnih.gov Key residues involved in the catalytic process include Histidine-195, which acts as a proton donor/acceptor, and Arginine-171, which helps to correctly position and polarize the substrate's carboxyl group. nih.gov Arginine-109, located on the mobile loop, also forms important hydrogen bonds with the substrate's carbonyl group to stabilize the transition state. researchgate.net

Computational simulations using semi-empirical methods like AM1 and PM3, as well as higher-level QM/MM approaches, have been employed to map the potential energy surface of the pyruvate-to-lactate conversion. nih.govmdpi.com These studies indicate that the reaction proceeds through a concerted but asynchronous transition state where the hydride transfer from the NADH cofactor to the pyruvate's carbonyl carbon is more advanced than the proton transfer from His-195 to the carbonyl oxygen. nih.govmdpi.com The calculated energy barrier for this transformation is a key determinant of the enzyme's catalytic efficiency. For instance, QM/MM calculations have estimated the potential energy barrier for the reaction in wild-type LDH, providing a benchmark for studying the effects of mutations. nih.gov

Table 1: Calculated Potential Energy Barriers for Pyruvate Reduction in Lactate Dehydrogenase

| Enzyme Variant | Computational Method | Potential Energy Barrier (kcal/mol) | Reference |

| Wild-type LDH | AM1/MM with MP2/6-31G(d,p) corrections | ~15 | nih.gov |

| Asp168Ala mutant | AM1/MM with MP2/6-31G(d,p) corrections | ~18 | nih.gov |

This table presents representative data for pyruvate, a close structural analog of the lactate moiety.

The stereospecificity of LDH for L-lactate over D-lactate is a result of the precise geometric arrangement of the substrate within the active site, which is enforced by these key residues. acs.org For a bulky substrate like L-Menthyl D-Lactate, the large menthyl group would likely face significant steric hindrance when trying to enter the enclosed active site of L-LDH, which is optimized for the smaller L-lactate. Conversely, D-lactate dehydrogenase (D-LDH), which is specific for D-lactate, possesses a differently configured active site. A molecular simulation study of D-LDH from Leuconostoc mesenteroides identified Tyr101, Arg235, and His296 as crucial for substrate binding and catalysis through hydrogen bonds and proton transfer. arizona.edu

Dynamic Interactions within Enzyme Active Sites (e.g., L-Lactate Oxidase)

Enzyme active sites are not static entities. Molecular dynamics simulations reveal that significant conformational changes are integral to their function. nih.gov L-Lactate oxidase (LOX), a flavin mononucleotide (FMN)-dependent enzyme that oxidizes L-lactate to pyruvate, provides an excellent example of these dynamic interactions. nih.gov

Crystallographic and computational studies have shown that the binding of L-lactate to the LOX active site induces notable structural rearrangements. nih.gov A study on L-lactate oxidase from Aerococcus viridans revealed that upon substrate binding, a coupled movement of residues H265 and D174 is essential for catalytic activity. nih.gov These dynamic motions are crucial for properly positioning the substrate relative to the FMN cofactor for the oxidation reaction to occur.

The active site of LOX contains several residues that form hydrogen bonds with L-lactate, including tyrosines and arginines, which interact with the carboxylate group of the substrate. nih.gov The dynamic nature of these interactions, including the flexibility of loops at the entrance of the active site, facilitates substrate entry and product release. nih.gov For a molecule like this compound, the bulky and hydrophobic menthyl group would have to navigate this dynamic environment, and its ability to do so would heavily influence whether it can be accommodated and act as a substrate or an inhibitor.

Computational Studies on Molecular Recognition and Binding Affinities

Molecular docking and free energy calculations are powerful computational tools for predicting how a ligand will bind to a protein and for estimating the strength of that interaction. These methods are crucial for understanding molecular recognition and for designing novel enzyme inhibitors.

Analysis of Binding Energies and Hydrogen Bond Networks in Biomolecular Complexes

The binding affinity of a ligand to an enzyme is determined by a combination of factors, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Computational methods can dissect these contributions and provide a quantitative measure of binding strength, often expressed as a binding energy or docking score.

Molecular docking studies on LDH with various inhibitors have provided insights into the key interactions that confer high affinity. nih.gov For instance, inhibitors that can form hydrogen bonds with crucial residues like Arg105, Arg168, and Asn137, while also making favorable hydrophobic contacts, tend to be more potent. nih.gov A study screening for novel LDHA inhibitors identified compounds with low docking scores, indicating potentially strong binding, which were then further analyzed using molecular dynamics simulations to assess the stability of their binding modes. nih.gov

Table 2: Representative Molecular Docking Scores for Ligands in Lactate Dehydrogenase Active Site

| Ligand | Enzyme Isoform | Docking Score (kcal/mol) | Reference |

| L-Lactate | Arabidopsis thaliana Ldh4 | -4.67 | mdpi.com |

| Malate | Arabidopsis thaliana Ldh4 | -4.304 | mdpi.com |

| L-Lactate | Oryza sativa Ldh7 | -6.693 | mdpi.com |

| Eugenol | Human Carboxylesterase 1 | -5.9 | scispace.com |